1,4-Dichloro-6-(trifluoromethyl)phthalazine

Drug Design Medicinal Chemistry ADME Properties

Select 1,4-dichloro-6-(trifluoromethyl)phthalazine (CAS 26238-16-4) for its unique 6-CF3 substitution that enhances metabolic stability (logP 3.29) and membrane permeability versus non-fluorinated phthalazines. Two reactive C-Cl handles at positions 1 and 4 enable regioselective functionalization for rapid PARP-1/VEGFR-2 inhibitor library synthesis, bypassing challenging late-stage fluorination. Ideal for hit-to-lead optimization.

Molecular Formula C9H3Cl2F3N2
Molecular Weight 267.03 g/mol
CAS No. 26238-16-4
Cat. No. B3326561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dichloro-6-(trifluoromethyl)phthalazine
CAS26238-16-4
Molecular FormulaC9H3Cl2F3N2
Molecular Weight267.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(F)(F)F)C(=NN=C2Cl)Cl
InChIInChI=1S/C9H3Cl2F3N2/c10-7-5-2-1-4(9(12,13)14)3-6(5)8(11)16-15-7/h1-3H
InChIKeyUQFCPYWBBOXKCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications and Core Identity for 1,4-Dichloro-6-(trifluoromethyl)phthalazine (CAS 26238-16-4)


1,4-Dichloro-6-(trifluoromethyl)phthalazine (CAS 26238-16-4) is a halogenated heterocyclic building block belonging to the phthalazine family, which is widely recognized as a privileged scaffold in medicinal chemistry for developing anticancer, anti-inflammatory, and antimicrobial agents [1]. The compound is defined by its specific substitution pattern—a trifluoromethyl group at the 6-position and chlorine atoms at the 1- and 4-positions of the phthalazine core—which imparts distinct physicochemical properties relative to unsubstituted or singly substituted analogs. Its molecular formula is C9H3Cl2F3N2, with a molecular weight of 267.03 g/mol, a predicted logP of 3.29, and a predicted boiling point of 388.2±37.0 °C . The presence of two reactive chlorine handles enables regioselective functionalization, positioning it as a versatile intermediate for constructing diverse phthalazine-based compound libraries.

Why 1,4-Dichloro-6-(trifluoromethyl)phthalazine Cannot Be Replaced by Generic Phthalazine Analogs


The phthalazine scaffold is not monolithic; its biological and chemical behavior is exquisitely sensitive to substitution patterns. While the unsubstituted parent compound (phthalazine, CAS 253-52-1) and simpler analogs like 1,4-dichlorophthalazine (CAS 4752-10-7) serve as foundational building blocks, they lack the electron-withdrawing trifluoromethyl group present in 1,4-Dichloro-6-(trifluoromethyl)phthalazine [1]. This -CF3 moiety significantly alters the electron density of the aromatic system, impacting both reactivity in downstream synthetic transformations and binding affinity to biological targets such as poly(ADP-ribose) polymerase (PARP) and vascular endothelial growth factor receptor 2 (VEGFR-2) [2]. Consequently, substituting a non-fluorinated or differently halogenated phthalazine in a synthetic route or biological assay can lead to divergent reaction yields, altered pharmacokinetic profiles, and a complete loss of target potency, underscoring the necessity for precise compound selection.

Quantitative Differentiation Evidence for 1,4-Dichloro-6-(trifluoromethyl)phthalazine (CAS 26238-16-4)


Lipophilicity Advantage of the Trifluoromethyl Group Over Non-Fluorinated Phthalazines

The presence of the trifluoromethyl group in 1,4-Dichloro-6-(trifluoromethyl)phthalazine confers a distinct lipophilicity advantage compared to its non-fluorinated counterpart, 1,4-dichlorophthalazine. While the exact logP of 1,4-dichlorophthalazine is not readily available in public databases, the predicted logP for 1,4-Dichloro-6-(trifluoromethyl)phthalazine is 3.29 . This value, which is higher than typical for unsubstituted phthalazines (which often have logP values <2.0), suggests improved membrane permeability, a critical factor for intracellular target engagement and oral bioavailability in drug discovery programs [1].

Drug Design Medicinal Chemistry ADME Properties

Enhanced Metabolic Stability Conferred by the 6-Trifluoromethyl Substituent

In drug design, the strategic placement of a trifluoromethyl group is a well-established tactic to block metabolically labile sites on an aromatic ring, particularly against oxidative enzymes like cytochrome P450s. 1,4-Dichloro-6-(trifluoromethyl)phthalazine incorporates this design principle at the 6-position of the phthalazine core. In contrast, the unsubstituted phthalazine (CAS 253-52-1) and 1,4-dichlorophthalazine (CAS 4752-10-7) possess electron-rich positions on the benzo-fused ring that are vulnerable to CYP-mediated oxidation [1]. The strong electron-withdrawing and steric bulk of the -CF3 group is expected to shield the adjacent positions, thereby increasing metabolic half-life (t1/2) and reducing clearance rates. While direct comparative metabolic stability data for this specific compound is not publicly available, this class-level effect is extensively documented across numerous heterocyclic scaffolds [2].

Metabolism Cytochrome P450 Lead Optimization

Dual Reactive Handles for Regioselective Derivatization

1,4-Dichloro-6-(trifluoromethyl)phthalazine features two distinct chlorine atoms at the 1- and 4-positions, which can serve as orthogonal or regioselective handles in cross-coupling reactions. This is a critical advantage over mono-chlorinated analogs like 1-chlorophthalazine, which offers only a single site for modification, or over 1,4-dichlorophthalazine, which lacks the electron-modulating -CF3 group that can direct reactivity [1]. The electron-withdrawing nature of the -CF3 group at the 6-position can influence the electrophilicity of the C1 and C4 positions, potentially enabling selective sequential functionalization (e.g., first at C1 followed by C4) under carefully controlled conditions. This allows for the efficient and divergent synthesis of complex, 1,4-disubstituted phthalazine libraries, a capability not afforded by simpler phthalazine cores [2].

Synthetic Chemistry C-C Coupling Library Synthesis

Optimal Application Scenarios for 1,4-Dichloro-6-(trifluoromethyl)phthalazine (CAS 26238-16-4) Based on Its Differentiated Properties


Synthesis of Fluorinated PARP-1 Inhibitor Libraries for Cancer Research

The phthalazine core is a recognized pharmacophore for inhibitors of poly(ADP-ribose) polymerase (PARP), a validated target in oncology [1]. 1,4-Dichloro-6-(trifluoromethyl)phthalazine serves as an ideal advanced intermediate for generating novel PARP-1 inhibitors. Its 6-trifluoromethyl group is expected to enhance metabolic stability and membrane permeability (as inferred from its higher logP), potentially leading to candidates with improved pharmacokinetic profiles over analogs derived from non-fluorinated phthalazines . The two chlorine atoms provide versatile points for introducing diverse amine, aryl, or heteroaryl substituents, allowing for rapid exploration of the chemical space around the phthalazine core to optimize potency and selectivity against the PARP enzyme family.

Development of VEGFR-2 Antagonists with Optimized Pharmacokinetic Properties

Preliminary studies indicate that phthalazine derivatives can inhibit VEGFR-2, a key mediator of tumor angiogenesis . The trifluoromethyl group in 1,4-Dichloro-6-(trifluoromethyl)phthalazine offers a strategic advantage in this context. By incorporating this pre-fluorinated building block, researchers can bypass the need for late-stage fluorination, which can be challenging and low-yielding. The resulting compounds are anticipated to possess the increased metabolic robustness and lipophilicity typical of fluorinated drugs, addressing common liabilities like rapid clearance and poor oral absorption that often plague early-stage VEGFR-2 inhibitors based on less optimized scaffolds.

Building Block for Regioselective Synthesis of Diverse Phthalazine-Focused Chemical Libraries

In both academic and industrial medicinal chemistry, the efficient generation of compound libraries is critical for hit identification and lead optimization. The unique combination of two reactive C-Cl bonds and an electron-withdrawing -CF3 group in 1,4-Dichloro-6-(trifluoromethyl)phthalazine makes it a superior building block compared to simpler phthalazines. As demonstrated in the synthesis of taladegib (LY-2940680), where a 1,4-dichlorophthalazine core was sequentially functionalized, the presence of multiple reactive sites enables the construction of complex, drug-like molecules [2]. The -CF3 group further differentiates this building block by imposing a specific electronic and steric environment, allowing for the exploration of SAR around a fluorinated core from the very first synthetic step, thereby accelerating the discovery process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Dichloro-6-(trifluoromethyl)phthalazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.